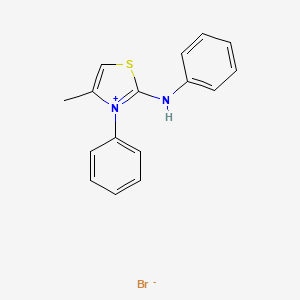![molecular formula C17H20ClN3O2 B2420294 5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine CAS No. 2379984-95-7](/img/structure/B2420294.png)
5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine (also known as CP-690,550) is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can modulate the immune response and has shown promising results in the treatment of various autoimmune diseases.
Mecanismo De Acción
CP-690,550 is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, CP-690,550 can modulate the immune response and reduce inflammation. It has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. It also inhibits the activation and proliferation of T cells and B cells, as well as the production of antibodies. CP-690,550 has been shown to have a favorable safety profile and is generally well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. However, its specificity for JAK3 may limit its use in certain experiments where other JAKs are involved. Additionally, CP-690,550 has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
1. Combination therapies: CP-690,550 has shown promising results in combination with other drugs such as methotrexate and tumor necrosis factor (TNF) inhibitors. Further studies are needed to determine the optimal combination therapy for different autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is a selective inhibitor of JAK3, but other JAKs such as JAK1 and JAK2 are also involved in the immune response. Further studies are needed to develop selective inhibitors of these JAKs and to determine their potential therapeutic applications.
3. Biomarker identification: CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, but further studies are needed to identify biomarkers that can predict response to treatment and monitor disease activity.
4. Alternative routes of administration: CP-690,550 is currently administered orally, but alternative routes of administration such as subcutaneous injection or intravenous infusion may improve its efficacy and reduce side effects.
5. Long-term safety and efficacy: Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps starting from the reaction of 4-methoxybenzyl alcohol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the corresponding acetal intermediate. The acetal is then reacted with 5-chloropyrimidine-2-amine in the presence of a base to yield the desired product.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce the levels of pro-inflammatory cytokines and inhibit the activation of T cells and B cells. Clinical trials have demonstrated the efficacy of CP-690,550 in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
5-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-22-15-4-2-13(3-5-15)17(6-8-23-9-7-17)12-21-16-19-10-14(18)11-20-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQMZRQLWPADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

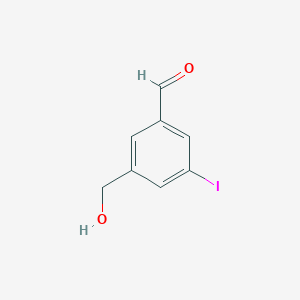
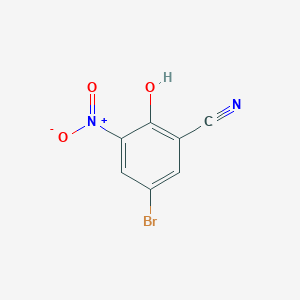
![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)
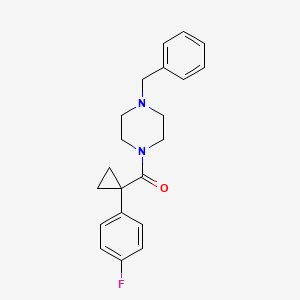
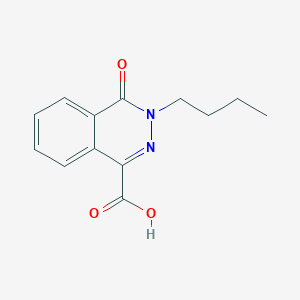
![Ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxypropanoate](/img/structure/B2420221.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2420222.png)
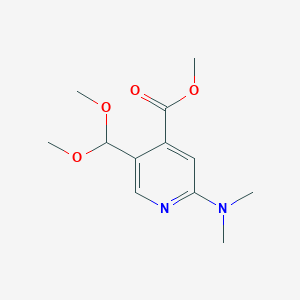
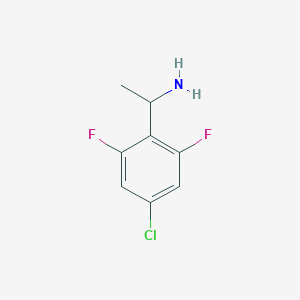
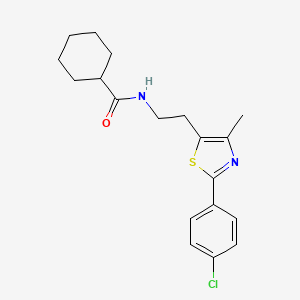
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2420228.png)
![1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2420229.png)
